N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features both oxazole and thiazole rings, which are known for their significant roles in medicinal chemistry due to their biological activities
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-9(11-7(2)14-17-8(11)3)13-12(16)10-5-6-18-15-10/h5-6,9H,4H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACWZIVHPIVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)NC(=O)C2=NSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: Starting with a suitable precursor such as 3,5-dimethyl-4-nitroisoxazole, the nitro group is reduced to an amine, followed by cyclization to form the oxazole ring.
Alkylation: The oxazole derivative is then alkylated with a propyl halide to introduce the propyl group.
Formation of the Thiazole Ring: The alkylated oxazole is reacted with a thioamide to form the thiazole ring through a cyclization reaction.
Amidation: Finally, the thiazole derivative is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet production demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated heterocycles.
Substitution: Functionalized derivatives with various substituents on the oxazole or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and thiazole rings suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers are exploring its interactions with biological targets to develop new drugs.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,2-thiazole-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-4-carboxamide: Similar structure with the carboxamide group at a different position on the thiazole ring.
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,3-thiazole-3-carboxamide: Similar structure with a different thiazole ring configuration.
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
